molecular formula C21H17ClN2O3S B4887414 Methyl 6-(benzylsulfanyl)-4-(2-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Methyl 6-(benzylsulfanyl)-4-(2-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B4887414
M. Wt: 412.9 g/mol
InChI Key: ZTJSTFXBXYWDKW-UHFFFAOYSA-N
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Description

Methyl 6-(benzylsulfanyl)-4-(2-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a benzylsulfanyl group, a chlorophenyl group, and a cyano group

Preparation Methods

The synthesis of Methyl 6-(benzylsulfanyl)-4-(2-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyridine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Benzylsulfanyl Group: This is achieved through nucleophilic substitution reactions.

    Addition of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution.

    Incorporation of the Cyano Group: This can be done using cyanation reactions.

    Esterification: The final step involves esterification to form the methyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Methyl 6-(benzylsulfanyl)-4-(2-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 6-(benzylsulfanyl)-4-(2-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Methyl 6-(benzylsulfanyl)-4-(2-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group and the cyano group play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Methyl 6-(benzylsulfanyl)-4-(2-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate can be compared with other similar compounds, such as:

    Methyl 6-(phenylsulfanyl)-4-(2-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate: This compound has a phenylsulfanyl group instead of a benzylsulfanyl group.

    Methyl 6-(benzylsulfanyl)-4-(2-fluorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate: This compound has a fluorophenyl group instead of a chlorophenyl group.

    Methyl 6-(benzylsulfanyl)-4-(2-chlorophenyl)-5-amino-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate: This compound has an amino group instead of a cyano group.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

methyl 6-benzylsulfanyl-4-(2-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3S/c1-27-21(26)18-17(14-9-5-6-10-16(14)22)15(11-23)20(24-19(18)25)28-12-13-7-3-2-4-8-13/h2-10,17-18H,12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJSTFXBXYWDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(=C(NC1=O)SCC2=CC=CC=C2)C#N)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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